molecular formula C5H11NO2S B12055219 (2S)-2-amino-2-deuterio-4-methylsulfanylbutanoic acid

(2S)-2-amino-2-deuterio-4-methylsulfanylbutanoic acid

Cat. No.: B12055219
M. Wt: 150.22 g/mol
InChI Key: FFEARJCKVFRZRR-ZVRRFCHQSA-N
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Description

(2S)-2-amino-2-deuterio-4-methylsulfanylbutanoic acid is a deuterated analog of methionine, an essential amino acid The presence of deuterium, a stable isotope of hydrogen, in place of a hydrogen atom, can significantly alter the compound’s metabolic and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-2-deuterio-4-methylsulfanylbutanoic acid typically involves the deuteration of methionine. One common method is the catalytic exchange of hydrogen with deuterium in the presence of a deuterium source, such as deuterium oxide (D2O). The reaction is usually carried out under mild conditions to prevent the degradation of the amino acid structure.

Industrial Production Methods

Industrial production of deuterated compounds often involves large-scale catalytic exchange reactions. The process may include the use of specialized catalysts that facilitate the incorporation of deuterium into the target molecule. The reaction conditions, such as temperature, pressure, and the concentration of deuterium source, are optimized to achieve high yields and purity of the deuterated product.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-2-deuterio-4-methylsulfanylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The deuterium atom can be replaced by other substituents under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Various nucleophiles can be used to replace the deuterium atom, depending on the desired product.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Depending on the nucleophile, various substituted derivatives can be formed.

Scientific Research Applications

(2S)-2-amino-2-deuterio-4-methylsulfanylbutanoic acid has several applications in scientific research:

    Chemistry: Used as a stable isotope-labeled compound in studies of reaction mechanisms and metabolic pathways.

    Biology: Employed in tracer studies to investigate protein synthesis and degradation.

    Medicine: Potential use in the development of deuterated drugs with improved pharmacokinetic properties.

    Industry: Utilized in the production of deuterated materials for various applications, including nuclear magnetic resonance (NMR) spectroscopy.

Mechanism of Action

The mechanism of action of (2S)-2-amino-2-deuterio-4-methylsulfanylbutanoic acid involves its incorporation into metabolic pathways similar to methionine. The presence of deuterium can alter the rate of enzymatic reactions, leading to differences in metabolic outcomes. The compound can interact with various molecular targets, including enzymes involved in amino acid metabolism, and may affect pathways related to protein synthesis and degradation.

Comparison with Similar Compounds

Similar Compounds

    Methionine: The non-deuterated analog of (2S)-2-amino-2-deuterio-4-methylsulfanylbutanoic acid.

    S-adenosylmethionine: A derivative of methionine involved in methylation reactions.

    Homocysteine: A sulfur-containing amino acid related to methionine metabolism.

Uniqueness

The uniqueness of this compound lies in its deuterium content, which can lead to altered metabolic and chemical properties compared to its non-deuterated analogs. This makes it valuable for studies requiring stable isotope labeling and for the development of compounds with potentially improved pharmacokinetic profiles.

Properties

Molecular Formula

C5H11NO2S

Molecular Weight

150.22 g/mol

IUPAC Name

(2S)-2-amino-2-deuterio-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m0/s1/i4D

InChI Key

FFEARJCKVFRZRR-ZVRRFCHQSA-N

Isomeric SMILES

[2H][C@](CCSC)(C(=O)O)N

Canonical SMILES

CSCCC(C(=O)O)N

Origin of Product

United States

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